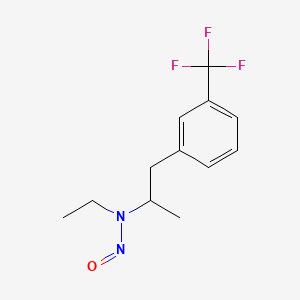

N-Nitrosofenfluramine

Descripción

Contextualization within Chemical and Environmental Chemistry Studies

N-Nitrosofenfluramine belongs to the class of N-nitrosamines, a group of compounds characterized by a nitroso group (–N=O) attached to an amine. cymitquimica.com N-nitrosamines are a subject of ongoing study in both chemical and environmental sciences due to their potential formation from precursor amines and nitrosating agents present in various environments. cymitquimica.com The study of this compound is particularly relevant in the context of understanding the transformation of pharmaceutical compounds and their derivatives under certain conditions. syr.edu Its presence as an impurity or degradation product highlights the importance of monitoring the lifecycle of chemical compounds. asianpubs.org

Historical Emergence in Academic Investigations

The emergence of this compound in academic investigations is closely linked to the analysis of certain weight-loss supplements. oup.commedindia.net In the early 2000s, reports from Japan detailed cases of liver injury associated with the consumption of herbal products. medindia.nete-lactancia.org Subsequent chemical analysis of these supplements identified the presence of this compound, a compound not listed on the product labels. medindia.nethkmj.org This discovery prompted further research to synthesize and characterize the compound for use as a reference standard in analytical testing. oup.comresearchgate.net

Current Research Significance and Unaddressed Scientific Questions

Current research on this compound is largely focused on its detection and characterization in various matrices. vulcanchem.com A significant area of investigation involves understanding its formation from fenfluramine, particularly the kinetics and conditions that favor this transformation. syr.edu While analytical methods for its identification are well-established, further research is needed to fully elucidate its metabolic pathways and the identity of all resulting metabolites. colby.eduresearchgate.netnih.gov The stereochemistry of this compound, which exists as enantiomers, presents another avenue for investigation, as the biological and toxicological properties of the individual isomers may differ. researchgate.net

Propiedades

IUPAC Name |

N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGWNJLSTCQSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891492 | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-40-6 | |

| Record name | N-Nitrosofenfluramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosofenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Precursor Chemistry

Established Synthesis Pathways from Precursor Compounds

The primary and most direct method for producing N-Nitrosofenfluramine involves the chemical modification of its parent compound, fenfluramine.

Fenfluramine as a Primary Precursor in Laboratory Synthesis

Fenfluramine serves as the foundational molecule for the laboratory synthesis of this compound. oup.comresearchgate.net The process involves the introduction of a nitroso group (-N=O) to the secondary amine present in the fenfluramine structure. A documented synthesis procedure involves dissolving fenfluramine standard in ethanol, cooling the solution, and then adding sodium nitrite. oup.com The reaction is initiated by the addition of concentrated hydrochloric acid at a controlled temperature. oup.com This straightforward nitrosation reaction highlights the susceptibility of the secondary amine in fenfluramine to react with nitrosating agents. The successful synthesis is often confirmed by comparing the resulting compound with a reference standard using various analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. oup.comresearchgate.net

Role of Nitrosating Agents and Optimized Reaction Conditions

Nitrosating agents are crucial for the conversion of fenfluramine to its N-nitroso derivative. These agents are typically formed from precursors like nitrous acid. asianpubs.org In the laboratory, sodium nitrite in an acidic medium is a common source of the necessary nitrosating species. oup.com The reaction conditions are optimized to favor the formation of the N-nitroso compound. For instance, the reaction rate is influenced by the pH of the medium, as low pH facilitates the formation of the active nitrosating agent, dinitrogen trioxide (N2O3), from nitrous acid. europa.eu However, the pH also affects the protonation state of the amine, with the unprotonated form being the reactive species. europa.eu Therefore, a balance must be struck to achieve efficient synthesis. The reaction kinetics often follow a second-order relationship with respect to nitrous acid concentration. europa.eu

Table 1: Laboratory Synthesis of this compound

| Precursor | Reagent | Conditions | Product |

|---|

Non-Canonical Formation Mechanisms in Research Contexts

Beyond deliberate synthesis, this compound can be formed through less conventional pathways, particularly in analytical and environmental settings.

On-Column Nitrosation Phenomena in Analytical Methodologies

An unexpected formation of N-nitroso compounds, including potentially this compound, can occur during chemical analysis, specifically in high-performance liquid chromatography (HPLC). This phenomenon, known as on-column nitrosation, has been observed when using mobile phases containing ammonium hydroxide and acetonitrile at a high pH. researchgate.netnih.gov The nitrosation reaction can happen with analytes that contain primary and secondary amines. researchgate.netnih.gov It is hypothesized that the stainless steel components of the HPLC column, particularly the frit, can catalyze the oxidation of ammonia to a nitrosating agent, likely N2O3, which then reacts with the amine-containing analyte. researchgate.netnih.gov This artifactual formation underscores the importance of carefully considering analytical methods to avoid misinterpretation of results.

Formation from Secondary Amine-Containing Precursors in Aqueous Environments

The formation of N-nitrosamines is a concern in aqueous environments, such as wastewater treatment, where secondary amine-containing precursors can react with disinfection chemicals. syr.edu Studies have shown that secondary amines can react with chloramine, a common disinfectant, to form N-nitroso derivatives. syr.edu While direct studies on this compound formation in such environments are specific, the general principle applies. The reaction is influenced by the hydrophobicity of the amine precursor and the pH of the water. rsc.org Cationic surfactants can also catalyze the nitrosation of hydrophobic secondary amines in water, increasing the reaction rate significantly. rsc.org

Nitrous Acid as a Precursor to Nitrosating Species

Nitrous acid is a key precursor in the formation of various nitrosating agents. asianpubs.orgeaht.org It can be formed from nitrite salts in acidic conditions. dgra.de Once formed, nitrous acid can generate more potent nitrosating species like dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4). scribd.com These electrophilic agents can then react with secondary amines to produce N-nitrosamines. eaht.org The formation of nitrosamines is therefore dependent on the presence of both a vulnerable amine and a source of nitrite or other nitrosating agents under favorable conditions, which are typically acidic. dgra.depharmaexcipients.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fenfluramine |

| Sodium Nitrite |

| Hydrochloric Acid |

| Ethanol |

| Dinitrogen Trioxide |

| Nitrous Acid |

| Ammonium Hydroxide |

| Acetonitrile |

| Chloramine |

Stereochemical Investigations and Isomeric Forms

Characterization of Optical Isomers (S- and R-Forms)

N-Nitrosofenfluramine exists as a pair of optical isomers, or enantiomers, designated as the (S)- and (R)-forms. nih.gov These molecules are non-superimposable mirror images of each other, a property stemming from the chiral carbon atom in the phenethylamine backbone. ijpsr.comlongdom.org The characterization and separation of these enantiomers are crucial for determining their individual biological activities and toxicological profiles. jst.go.jp

Researchers have employed several analytical techniques to identify and distinguish between the (S)- and (R)-isomers of this compound. In studies investigating contaminated Chinese slimming aids, a newly established High-Performance Liquid Chromatography (HPLC) method utilizing a chiral separation column was instrumental. nih.govjst.go.jpresearchgate.net This technique allows for the physical separation of the two enantiomers from a racemic mixture, enabling their individual quantification. jst.go.jp Alongside chiral HPLC, other standard analytical methods have been used to confirm the molecule's structure. researchgate.net

Key Research Findings: In a significant investigation of ten different Chinese slimming aid samples linked to cases of liver damage, analysis revealed the presence of this compound exclusively in the (S)-isomer form. nih.govjst.go.jpresearchgate.net The (R)-isomer was not detected in any of the toxic diet products. jst.go.jp This finding strongly suggests that the contaminant was synthesized from the pharmacologically active (S)-fenfluramine, also known as dexfenfluramine. nih.govjst.go.jp

The table below summarizes the analytical methods used in the characterization of this compound isomers.

| Analytical Technique | Purpose in Isomer Characterization | Reference |

| Chiral HPLC | Separation and quantification of (S)- and (R)-enantiomers. | nih.govjst.go.jp |

| NMR Spectroscopy | Structural confirmation of the compound. | researchgate.netjst.go.jp |

| GC/MS | Identification and structural analysis of the compound in samples. | researchgate.netjst.go.jp |

| HRMS | Determination of the exact mass and elemental formula. | researchgate.net |

Conformational Analysis of the N-Nitroso Group

The N-nitroso group (–N=O) is a key functional group in this compound. ontosight.ai The rotation around the nitrogen-nitrogen (N-N) bond in N-nitrosamines is significantly restricted due to the partial double bond character arising from electron delocalization. acs.org This restricted rotation results in the existence of conformational isomers, often referred to as E (trans) and Z (cis) isomers. acs.org These conformers represent distinct spatial arrangements of the nitroso-oxygen atom relative to the substituents on the amine nitrogen.

In the case of this compound, the two primary conformers would be:

E-conformer: The oxygen atom is on the opposite side of the N-N bond from the bulkier substituent (the fenfluramine backbone).

Z-conformer: The oxygen atom is on the same side of the N-N bond as the bulkier substituent.

The stability of these conformers is influenced by steric hindrance between the oxygen atom and the other groups attached to the nitrogen. byjus.com Generally, the E conformation is more stable for nitrosamines with bulky substituents, as it minimizes steric repulsion. byjus.com The study of these conformations is often carried out using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry. acs.orgsapub.org

| Conformer | Description of N-Nitroso Group Orientation |

| E (trans) | The oxygen atom and the ethyl group are on opposite sides of the N-N bond. |

| Z (cis) | The oxygen atom and the ethyl group are on the same side of the N-N bond. |

Research Implications of Stereoisomerism in Biological Models

The principles of stereochemistry dictate that different enantiomers of a chiral molecule can exhibit markedly different biological and toxicological effects. ijpsr.comlongdom.org This is because biological systems, such as enzymes and cellular receptors, are themselves chiral and can interact differently with each enantiomer. ijpsr.com

The discovery that only (S)-N-Nitrosofenfluramine was present in hepatotoxic slimming supplements has profound research implications. nih.govjst.go.jp It strongly suggests that the observed liver toxicity may be predominantly or exclusively associated with the (S)-isomer. nih.govjst.go.jpresearchgate.net The parent compound, (S)-fenfluramine, is the pharmacologically active isomer of fenfluramine, which lends further weight to the hypothesis that the biological activity and toxicity reside in the S-configuration of its nitroso-derivative. nih.gov

This finding underscores the critical need for separate and detailed toxicological investigations of both the (S)- and (R)-isomers of this compound. nih.govjst.go.jp Such studies are essential to:

Confirm whether the (S)-isomer is indeed the primary toxic agent.

Determine if the (R)-isomer is biologically inert or possesses its own unique pharmacological or toxicological profile.

Fully understand the mechanism of toxicity, including studies on how the specific stereoisomer interacts with cellular targets, such as mitochondria. nih.gov

Without investigating the individual isomers, a complete understanding of the compound's risk to human health remains incomplete. jst.go.jpijpsr.com

Metabolic Pathways and Biotransformation Studies in Experimental Models

Identification of Primary Metabolites

Studies in experimental models, specifically rats, have identified norfenfluramine as the primary metabolite of N-Nitrosofenfluramine. nih.gov Following administration, this compound is metabolized, leading to the formation of norfenfluramine. nih.govresearchgate.net Interestingly, fenfluramine itself is not considered a primary metabolite in this process. nih.gov The detection of both fenfluramine and norfenfluramine in the hair of patients suspected of ingesting this compound further supports their roles as biomarkers of exposure. nih.govnii.ac.jp

Enzyme-Mediated Biotransformation Pathways

The transformation of this compound into its metabolites is facilitated by specific enzyme systems within the body. nih.govmdpi.comqps.com

Involvement of Cytochrome P450 Systems

The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP2C subfamily, are central to the metabolism of many xenobiotics. wikipedia.orgjpionline.org Research on the metabolism of fenfluramine, a structurally related compound, has shown the involvement of multiple CYP enzymes, including CYP2C19, CYP1A2, CYP2B6, and CYP2D6, in its conversion to norfenfluramine. researchgate.net Specifically, CYP2C19 has been identified as a major enzyme in the metabolism of certain drugs, and its genetic variations can significantly impact metabolic rates. medsci.orgnih.govnih.gov While direct studies on this compound are less common, the established role of CYP enzymes in the metabolism of similar compounds and nitrosamines in general points to their likely involvement. nih.govnih.govnih.gov For instance, various N-alkylnitrosamines are known to be activated by CYP2E1, CYP2A6, and CYP1A1. nih.gov

Pharmacokinetic Profiles and Tissue Distribution in Experimental Animals

Pharmacokinetic studies in rats have shown that after intraperitoneal administration, this compound is rapidly absorbed and distributed to various tissues, including the brain, liver, and kidney. nih.gov Despite its wide distribution, the bioavailability of this compound was found to be low, at less than 3%. nih.govresearchgate.net

The highest concentrations of this compound were observed in the liver and kidney. nih.gov The area under the curve (AUC), a measure of total drug exposure over time, was significantly higher in the liver and kidney compared to the brain and plasma. nih.govresearchgate.net Specifically, the AUC in the liver and kidney were 6.6 and 12.1 times greater than in the brain, and 17.8 and 32.6 times greater than in the plasma, respectively. nih.gov Despite these higher tissue concentrations, the study concluded that there was no significant local accumulation in the liver. nih.gov

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Bioavailability (i.p.) | <3% nih.govresearchgate.net |

| AUC Ratio (Liver:Brain) | 6.6 nih.gov |

| AUC Ratio (Kidney:Brain) | 12.1 nih.gov |

| AUC Ratio (Liver:Plasma) | 17.8 nih.gov |

In Vitro Metabolic Stability and Clearance Investigations

In vitro methods are crucial for the early assessment of a compound's metabolic properties. if-pan.krakow.plnih.gov These studies help determine metabolic stability, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov This information is valuable for predicting in vivo pharmacokinetic parameters. if-pan.krakow.pl

Molecular and Cellular Mechanistic Research

Investigation of Mitochondrial Dysfunction in Isolated Cell Systems

Research indicates that mitochondria are primary targets for N-Nitrosofenfluramine, with its cytotoxic effects being closely linked to mitochondrial dysfunction. nih.gov Studies using isolated rat hepatocytes and hepatic mitochondria have shown that this compound is more potent in its mitochondrial effects than its parent compound, fenfluramine. nih.gov The onset of cytotoxicity induced by this compound is associated with mitochondrial failure, which leads to an insufficient supply of ATP, thereby limiting all energy-dependent cellular activities and resulting in acute cell death. researchgate.netnih.gov

This compound has been shown to induce mitochondrial permeability transition (MPT) in a concentration-dependent manner in isolated rat liver mitochondria. nih.gov In the presence of calcium, the compound elicits mitochondrial swelling and the release of cytochrome c, key events associated with MPT. nih.gov These effects were preventable by pretreating the mitochondria with cyclosporin A, a specific inhibitor of MPT. nih.gov In isolated hepatocytes, cyclosporin A also partially prevented this compound-induced cell death, loss of mitochondrial membrane potential, and the formation of cell blebs. nih.gov This suggests that the induction of MPT is a critical mechanism in the cellular injury caused by this compound. nih.govresearchgate.net

This compound significantly disrupts mitochondrial energy production. nih.gov In isolated rat liver mitochondria, it acts as an uncoupling agent, increasing the rate of state-4 oxygen consumption while decreasing the rate of state-3 oxygen consumption in a concentration-dependent manner. nih.gov This uncoupling of oxidative phosphorylation leads to a rapid and abrupt loss of intracellular ATP in hepatocytes exposed to the compound. nih.govnih.gov The depletion of ATP is a critical early event in this compound-induced cytotoxicity, preceding other markers of cell damage like lipid peroxidation. nih.gov The resulting energy deficit compromises cellular functions and contributes directly to cell death. nih.gov

| Parameter | Observation in Isolated Rat Hepatocytes/Mitochondria | Reference |

| Mitochondrial Swelling | Induced in a concentration-dependent manner | nih.gov |

| Cytochrome c Release | Elicited from mitochondria | nih.gov |

| State-4 Respiration | Increased (uncoupling effect) | nih.gov |

| State-3 Respiration | Decreased | nih.gov |

| Cellular ATP Levels | Rapidly and significantly depleted | nih.govnih.gov |

| Mitochondrial Membrane Potential | Decreased | nih.govnih.gov |

Induction of Mitochondrial Permeability Transition

Role of Oxidative Stress and Redox Imbalance in Cellular Responses

The cytotoxicity of this compound is mediated not only by direct mitochondrial dysfunction but also by the induction of severe oxidative stress and an imbalance in the cellular redox state. nih.govmdpi.com

Exposure of hepatocytes to this compound leads to the accumulation of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govnih.gov This process, however, appears to be a later-stage event, with a noticeable time lag after the initial rapid depletion of ATP. nih.gov The generation of reactive oxygen species (ROS) attacks the polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation that damages cell structures and contributes to cell death. nih.gov

This compound causes a significant, concentration-dependent loss of crucial cellular antioxidants, including reduced glutathione (GSH) and protein thiols, in isolated hepatocytes. nih.gov This is accompanied by an accumulation of oxidized glutathione (GSSG). nih.govnih.gov The depletion of the GSH pool, a primary defense against oxidative damage, compromises the cell's ability to neutralize ROS and maintain its redox environment, leading to widespread oxidative damage to proteins and other macromolecules. nih.govzpth.ch Supplementing hepatocyte suspensions with N-acetylcysteine, a precursor for GSH synthesis, was found to partially inhibit the cytotoxicity induced by this compound, underscoring the role of GSH depletion in its toxic mechanism. nih.gov

| Cellular Response | Observation in Isolated Rat Hepatocytes | Reference |

| Malondialdehyde (MDA) | Accumulation observed, indicating lipid peroxidation | nih.govnih.gov |

| Reduced Glutathione (GSH) | Depleted in a concentration-dependent manner | nih.govnih.gov |

| Protein Thiols | Depleted | nih.gov |

| Oxidized Glutathione (GSSG) | Accumulated | nih.govnih.gov |

Formation of Reactive Oxygen Species and Lipid Peroxidation

Interaction with Neuromodulatory Systems in Experimental Models

The effects of this compound on central neuromodulatory systems have been investigated in mouse models to determine if it shares the anorectic effects of its parent compound, fenfluramine. nih.gov Neuromodulatory systems, such as the serotonergic and dopaminergic systems, are critical for regulating functions like appetite, mood, and behavior. nih.govweizmann.ac.il Research on this compound's interaction with these systems has focused on monoamine neurotransmitters. nih.gov

In studies investigating the reuptake and release of dopamine (DA), serotonin (5HT), and norepinephrine (NE), this compound showed only slight inhibition of 5HT reuptake and did not inhibit the reuptake of DA or NE. nih.gov Furthermore, it did not affect the release of any of these three monoamines. nih.gov Quantitative autoradiography of the mouse brain also found that this compound did not decrease serotonin nerve activity. nih.gov These findings suggest that, unlike fenfluramine, this compound does not produce a significant anorectic effect mediated by the serotonin nervous system. nih.gov

Serotonin (5HT) Nervous System Activity Modulation

Studies utilizing quantitative autoradiography in mouse brains have investigated the effect of this compound on the serotonin (5HT) nervous system. The findings indicate that this compound does not lead to a decrease in 5HT nerve activity. nih.gov This suggests that, unlike its parent compound fenfluramine which is known to decrease serotonin levels, this compound does not appear to exert a similar anorectic effect through the depletion of serotonin. nih.gov The serotonergic system, with its extensive network of neurons originating from the raphe nuclei, is crucial for regulating a wide array of physiological and psychological processes, including mood, cognition, and sleep. frontiersin.orgwikipedia.orgfrontiersin.org

Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Reuptake and Release Profiles

The influence of this compound extends to the complex system of monoamine neurotransmitters, which includes dopamine, serotonin, and norepinephrine.

Reuptake Profile: Investigations into the reuptake mechanisms of these neurotransmitters have shown that this compound has a minimal inhibitory effect on the reuptake of serotonin (5HT). nih.gov However, it does not inhibit the reuptake of either dopamine (DA) or norepinephrine (NE). nih.gov Monoamine reuptake inhibitors function by blocking the transporters responsible for clearing these neurotransmitters from the synapse, thereby increasing their availability and enhancing neurotransmission. wikipedia.org

Release Profile: Research has demonstrated that this compound does not affect the release of dopamine, serotonin, or norepinephrine. nih.gov Monoamine releasing agents, in contrast, work by promoting the efflux of these neurotransmitters from the presynaptic neuron into the synapse. wikipedia.org

The following table summarizes the observed effects of this compound on monoamine neurotransmitter reuptake and release:

Table 1: this compound's Effect on Monoamine Neurotransmitters| Neurotransmitter | Reuptake Inhibition | Release Effect |

|---|---|---|

| Serotonin (5HT) | Slight Inhibition nih.gov | No Effect nih.gov |

| Dopamine (DA) | No Inhibition nih.gov | No Effect nih.gov |

| Norepinephrine (NE) | No Inhibition nih.gov | No Effect nih.gov |

Induction of Drug-Metabolizing Enzymes (e.g., P-450 Systems) in Hepatic Tissues

Studies have shown that this compound significantly impacts hepatic tissues by inducing drug-metabolizing enzymes. Specifically, research in mice has revealed a significant increase in the levels of liver drug-metabolizing enzymes, referred to as the P-450 system, following administration of the compound. nih.gov This induction of cytochrome P-450 enzymes can alter the biotransformation of various substances within the body. nih.gov The cytochrome P450 enzyme system plays a critical role in the metabolism of a wide array of drugs and foreign chemicals. nih.govbenthamscience.com The induction of these enzymes can lead to an increased rate of metabolism for other compounds, potentially affecting their therapeutic efficacy or toxicity. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Detection in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N-Nitrosofenfluramine, providing the necessary separation from other components in a sample for accurate quantification and identification. oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, MS, FL)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the analysis of this compound. oup.comresearchgate.net Its coupling with various detectors enhances its specificity and sensitivity.

HPLC with UV Detection: This method utilizes the principle of UV light absorption by the analyte. This compound exhibits a UV absorption maximum at 234 nm, which allows for its detection and quantification. oup.com HPLC coupled with a photodiode array (PDA) detector can provide spectral information, aiding in peak identification. The limit of quantitation (LOQ) for nitrosamine impurities using UV detection can range from 10–20 ng/mL.

HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the determination of the molecular weight and fragmentation pattern of the compound. oup.comresearchgate.net In the analysis of this compound, electrospray ionization (ESI) is a common technique. oup.comlcms.cz The protonated molecule [MH]+ at m/z 261 is typically observed. lcms.cz This method can also detect isomers and other related compounds. oup.com

HPLC with Fluorescence Detection (FLD): While less commonly reported for this compound specifically, HPLC with fluorescence detection is a highly sensitive technique for compounds that fluoresce or can be derivatized to be fluorescent. ub.edu This method offers high selectivity as not all compounds fluoresce, reducing background interference. ub.edu

Interactive Data Table: HPLC Methods for this compound Analysis

| Detection Mode | Key Parameter | Value/Observation | Reference |

| UV | Absorption Maximum (λmax) | 234 nm | oup.com |

| MS (ESI) | Protonated Molecule [MH]+ | m/z 261 | lcms.cz |

| MS (ESI) | Isomer Peaks | Retention times of 8.7 and 9.4 min | oup.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS, GC-MS/MS) and Nitrogen-Phosphorus Detection (GC-NPD)

Gas chromatography is another powerful tool for the analysis of volatile and semi-volatile compounds like this compound.

GC-MS and GC-MS/MS: This is a cornerstone technique for the confirmation of this compound. oup.comresearchgate.net In GC-MS analysis, the mass spectrum of this compound shows characteristic major fragments at m/z 260 (molecular ion), 230, 211, 186, and 159 (base peak). oup.com Tandem mass spectrometry (GC-MS/MS) offers even greater specificity and is particularly useful for analyzing complex samples by reducing matrix interference. nih.govturkjps.org

GC-NPD: Gas chromatography with a nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds. oup.comresearchgate.net This makes it an excellent screening tool for this compound. researchgate.netresearchgate.net In one study, this compound was detected at a retention time of 8.3 minutes using this method. researchgate.net

Interactive Data Table: GC-MS Fragmentation of this compound

| m/z | Interpretation | Reference |

| 260 | Molecular Ion | oup.com |

| 230 | Fragment | oup.com |

| 211 | Fragment | oup.com |

| 186 | Fragment | oup.com |

| 159 | Base Peak | oup.com |

Thin-Layer Chromatography (TLC) for Purification and Comparison

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the purification and preliminary identification of this compound. oup.comresearchgate.netwisc.edu A common procedure involves spotting the sample extract onto a silica gel 254 plate and using a solvent like methanol for development. oup.comresearchgate.net The separated compounds can be visualized under UV light, and the band corresponding to this compound can be scraped off for further analysis by more sophisticated techniques like MS or NMR. oup.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides enhanced separation efficiency, higher sensitivity, and faster analysis times compared to conventional HPLC. qsi-q3.comedqm.eu This technique is particularly valuable for the trace-level detection and quantification of nitrosamines in various matrices. qsi-q3.comresearchgate.netresearchgate.net The use of multiple reaction monitoring (MRM) in UHPLC-MS/MS ensures high selectivity and accuracy in identifying and quantifying this compound. qsi-q3.comnih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. oup.comresearchgate.net Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound by providing data on the chemical environment of the hydrogen and carbon atoms within the molecule. oup.comresearchgate.netrsc.orgmdpi.comorganicchemistrydata.org

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The specific chemical shifts and coupling constants are unique to its structure. oup.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) |

| 138.551 |

| 132.544 |

| 129.102 |

| 125.722 |

| 125.701 |

| 123.734 |

| 123.710 |

| 60.615 |

| 41.751 |

| 38.694 |

| 19.971 |

| 11.656 |

| Reference: oup.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a substance. wikipedia.org It is a valuable tool for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. In the characterization of this compound, FTIR analysis has been employed to identify its key vibrational frequencies. oup.com

Research has identified several characteristic absorption bands for this compound. The FTIR spectra of this compound show distinct signals at various wavenumbers, which correspond to the vibrations of its specific chemical bonds. oup.com A comparison of the FTIR spectra of an unknown compound found in a nutrition supplement with a synthesized this compound reference standard confirmed the identity of the substance. oup.comresearchgate.net The observed signals for this compound are consistent across different samples. oup.com

The N=O stretching vibrations in nitrosamines typically produce strong absorption bands in the infrared spectrum. pw.edu.pl Additionally, a strong band between 1106 and 1052 cm⁻¹ is generally assigned to the N-N stretching vibrations of the >N-N=O group. pw.edu.pl

The specific FTIR spectral data for this compound is detailed in the table below.

| Wavenumber (cm⁻¹) |

| 2981.3 |

| 2939.5 |

| 1448.6 |

| 1331.2 |

| 1202.7 |

| 1164.9 |

| 1125.1 |

| 1074.5 |

| 973.8 |

| 912.3 |

| 802.7 |

| 750.7 |

| 704.7 |

| 659.1 |

| Data sourced from scientific analysis of this compound. oup.com |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful analytical techniques crucial for the precise mass determination and structural confirmation of chemical compounds. oup.comresearchgate.net These methods have been instrumental in the definitive identification of this compound in various samples, including nutritional supplements. oup.com

HRMS provides the exact mass of a molecule and its fragments, which allows for the determination of its elemental composition. oup.com In the analysis of this compound, HRMS has been used to confirm the proposed structures of the fragments observed in the electron ionization (EI) mass spectra. researchgate.net The exact mass of the this compound molecule (C₁₂H₁₅F₃N₂O) is 260.1136 g/mol .

ESI-MS is a soft ionization technique particularly suitable for analyzing polar molecules. When coupled with High-Performance Liquid Chromatography (HPLC), it allows for the separation and detection of compounds in complex mixtures. oup.com HPLC-ESI-MS analysis has confirmed the molecular weight of this compound. oup.comresearchgate.net Research has shown that under HPLC-ESI-MS conditions, this compound can present as two peaks, which could be isomers, as they exhibit very similar mass spectra with only slight differences in the relative abundances of the ions. oup.comresearchgate.net Key ions observed in the ESI mass spectrum include m/z 521, 262, 187, and 159. oup.com The ion at m/z 521 corresponds to the dimer of the protonated molecule ([2M+H]⁺). oup.com

The table below summarizes the major fragments of this compound identified through Gas Chromatography-Mass Spectrometry (GC-MS) and the exact masses determined by HRMS.

| Nominal m/z (GC-MS) | Exact Mass (HRMS) | Proposed Structure of Fragment |

| 260 | 260.1136 | [M]⁺ (Molecular Ion) |

| 230 | 230.0769 | [M-NO]⁺ |

| 211 | 211.0739 | [M-NO-F]⁺ (loss of F is incorrect, likely [M-NO-H₂O-H]⁺ or similar) |

| 186 | 186.0844 | [M-NO-C₂H₄]⁺ |

| 159 | 159.0527 | [C₉H₇F₃]⁺ (Base Peak) |

| 101 | 101.0371 | [C₄H₅F₃]⁺ |

| 71 | 71.0861 | [C₅H₁₁]⁺ |

| 56 | 56.0500 | [C₃H₆N]⁺ |

| 42 | 42.0344 | [C₂H₄N]⁺ |

| Data compiled from studies on the mass spectrometric analysis of this compound. oup.comresearchgate.net |

Development of Biomarker Detection Methods in Biological Matrices for Research

The detection of this compound ingestion in humans presents an analytical challenge, as the compound itself may not be readily detectable in biological samples after metabolism. researchgate.net Consequently, research has focused on developing methods to detect its metabolites as biomarkers. researchgate.netnih.gov These methods are crucial for forensic investigations and for understanding the exposure to this compound. nih.govupol.cz

Fenfluramine and Norfenfluramine as Surrogate Markers for this compound Ingestion in Research Studies

Research has identified fenfluramine and its primary metabolite, norfenfluramine, as key biomarkers for detecting the ingestion of this compound. researchgate.netnih.gov Pharmacokinetic studies in rats have shown that after the administration of this compound, fenfluramine and norfenfluramine are identified as its metabolites. researchgate.net This metabolic pathway provides a basis for using these two compounds as surrogate markers.

A sensitive analytical method using high-performance liquid chromatography with fluorescence detection (HPLC-FL) has been developed for the determination of fenfluramine and norfenfluramine in human hair. researchgate.netnih.gov Hair analysis is particularly valuable as it can provide a longer window of detection, indicating chronic exposure over several months. nih.gov The method involves extracting the compounds from hair segments, derivatizing them with a fluorescent reagent, and then performing HPLC-FL analysis. nih.gov

This methodology was successfully applied to hair samples from patients who experienced hepatotoxicity and were suspected of ingesting this compound. nih.gov The results demonstrated the presence of both fenfluramine and norfenfluramine, suggesting the patients may have been ingesting this compound for a period of at least five months. nih.gov

The table below shows the concentration ranges of fenfluramine and norfenfluramine detected in the hair of these patients.

| Compound | Concentration Range in Hair (pg/mg) |

| Fenfluramine | 43 - 1389 |

| Norfenfluramine | 18 - 680 |

| Data from a study on the use of fenfluramine and norfenfluramine as biomarkers in human hair. nih.gov |

This biomarker-based approach provides a reliable means of investigating exposure to this compound in research and forensic contexts, circumventing the difficulties of directly measuring the parent compound in biological matrices. researchgate.netnih.gov

Theoretical Chemistry and Computational Modeling

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of N-Nitrosofenfluramine, which in turn dictate its chemical reactivity. arxiv.orgmdpi.com Methods like Density Functional Theory (DFT) are particularly useful for systems with a large number of electrons, providing a balance between computational cost and accuracy. arxiv.org For the broader class of N-nitrosamines, QM approaches have been instrumental in developing predictive models for their biological activity. researchgate.net

A key application of QM calculations for this compound would be to determine various electronic parameters and reactivity indices. researchgate.net These calculations can elucidate the distribution of electron density, identify the most likely sites for metabolic activation, and estimate the stability of potential reactive intermediates. For instance, understanding the electronic structure is crucial for predicting the propensity of the nitroso group to participate in reactions that could lead to biological consequences.

The table below summarizes some common QM methods and their applications in studying a molecule like this compound.

| QM Method | Typical Applications | Computational Complexity |

| Hartree-Fock Theory | Ground state electronic structure, electron correlation effects in closed-shell systems. | O(N4), where N is the number of basis functions. arxiv.org |

| Density Functional Theory (DFT) | Calculation of electronic structure, stability, and reactivity, especially for systems with many atoms and electrons. arxiv.org | O(N3), where N is the number of atoms. arxiv.org |

| Møller-Plesset Perturbation Theory (MP2) | Improves upon Hartree-Fock by including electron correlation. Used for more accurate energy calculations. | Higher than DFT, scales with the number of basis functions. peerj.com |

| Coupled Cluster (CC) | High-accuracy calculations for reaction energies and benchmarking other methods. peerj.com | Computationally very demanding, often used for smaller systems or as a "gold standard". peerj.com |

These methods can be used to model the chemical steps catalyzed by enzymes, providing insights into reaction energies and mechanisms. peerj.com For N-nitrosamines, QM modeling has been used to understand the structure-activity relationships that determine their carcinogenic potency. researchgate.net

Computational Analysis of Conformational Landscapes

The biological activity of a molecule is not only dependent on its static structure but also on its flexibility and the different shapes, or conformations, it can adopt. nih.govbiorxiv.org The collection of all possible conformations and their relative energies is known as the conformational landscape. biorxiv.org Computational methods can be used to explore this landscape for this compound, identifying the most stable conformations and the energy barriers between them.

This analysis is crucial because the specific conformation of this compound that binds to a biological target, such as a metabolizing enzyme, may not be its lowest energy state in solution. biorxiv.org Techniques like semi-empirical quantum mechanical methods can be employed for an initial conformational analysis, followed by higher-level calculations for more accurate energy determination of the most relevant conformers. mdpi.com The stabilization of particular molecular conformations can be analyzed in terms of intramolecular interactions, such as hydrogen bonds. researchgate.net

Molecular Dynamics Simulations for Interaction Studies

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of this compound over time and its interactions with biological macromolecules, such as enzymes. uinjkt.ac.idiisc.ac.inresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the observation of dynamic processes like binding and conformational changes. arxiv.org

A primary application for MD simulations in the context of this compound would be to study its interaction with cytochrome P450 (CYP) enzymes, which are often involved in the metabolism of N-nitrosamines. By placing this compound in a simulated environment with a CYP enzyme, researchers can observe the binding process, identify key amino acid residues involved in the interaction, and assess the stability of the enzyme-ligand complex. researchgate.net These simulations can reveal the forces that drive the binding, such as hydrogen bonds and van der Waals interactions. researchgate.net

The following table outlines the typical components and outputs of an MD simulation study for a ligand like this compound.

| Parameter/Component | Description | Example Insight |

| Force Field | A set of empirical energy functions used to calculate the forces between atoms in the system. | Determines the accuracy of the modeled interactions. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Crucial for accurately simulating the behavior of the molecule in a biological environment. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations can capture slower, more complex biological events. |

| Ensemble (e.g., NVT, NPT) | The set of thermodynamic variables that are kept constant during the simulation (e.g., number of atoms, volume, temperature). iisc.ac.in | Ensures the simulation mimics specific experimental conditions. |

| Analysis (e.g., RMSD, RMSF) | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to measure the stability and flexibility of the system. | High RMSF in certain parts of the enzyme could indicate flexibility important for ligand binding. |

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can also be employed, where the reactive part of the system (e.g., this compound and the enzyme's active site) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. mpg.de This approach allows for the study of chemical reactions within the complex environment of an enzyme. mpg.de

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. gardp.orgoncodesign-services.comcollaborativedrug.com For this compound, SAR studies are crucial for understanding the structural features that contribute to its biological effects. By comparing the activity of this compound with that of structurally similar compounds, it is possible to deduce which parts of the molecule are essential for its activity. mdpi.comnih.gov

For the class of N-nitrosamines, SAR studies have been vital in understanding the mechanisms of their carcinogenicity. researchgate.net These studies have shown that the potency of N-nitrosamines is highly dependent on their chemical structure. Computational SAR methods, often employing machine learning models, can predict the biological activity of new compounds based on data from experimental studies. oncodesign-services.com

A key aspect of the SAR of N-nitrosamines is their metabolic activation, which is often a prerequisite for their biological activity. The chemical environment around the N-nitroso group, including the nature of the alkyl substituents, significantly influences the ease of this activation. For this compound, the presence of the trifluoromethyl group on the aromatic ring is a key structural feature that would be a focus of SAR analysis.

The table below highlights key structural considerations for the SAR of N-nitrosamines.

| Structural Feature | Influence on Activity | Relevance to this compound |

| α-Hydroxylation | The enzymatic hydroxylation of the carbon atom adjacent (α) to the nitroso group is often the initial step in metabolic activation. The stability of the resulting α-hydroxy nitrosamine is critical. | The ethyl group of this compound provides a site for α-hydroxylation. |

| Electronic Effects of Substituents | Electron-withdrawing or electron-donating groups on the molecule can influence the rate of metabolic activation and the reactivity of intermediates. | The trifluoromethyl group is a strong electron-withdrawing group, which will significantly impact the electronic properties of the aromatic ring and potentially the reactivity of the entire molecule. |

| Steric Hindrance | Bulky substituents near the nitroso group can hinder the approach of metabolizing enzymes, potentially reducing the rate of activation. | The structure of the fenfluramine backbone would be compared to other nitrosamines to assess potential steric effects. |

By systematically modifying the structure of this compound in silico and predicting the resulting changes in activity, computational SAR studies can provide valuable mechanistic insights and guide further experimental research.

Chemical Biology Applications and Research Tools

Use as a Chemical Probe for Investigating Specific Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway to elucidate its biological function. caymanchem.comnih.gov N-Nitrosofenfluramine has been employed as such a probe, primarily to investigate pathways related to cellular toxicity and mitochondrial function. nih.gov Studies utilize this compound to explore the mechanisms of drug-induced hepatotoxicity, with a particular focus on the role of mitochondria as primary targets for cellular damage. nih.govnih.gov

Research using this compound helps to dissect the intricate signaling cascades involved in cell death. nih.gov For instance, its application in studies with isolated rat liver mitochondria has demonstrated a direct effect on mitochondrial respiration. nih.gov The compound was shown to increase state-4 oxygen consumption, which is indicative of an uncoupling effect on oxidative phosphorylation, and to decrease state-3 oxygen consumption. nih.gov This precise targeting of mitochondrial function allows researchers to probe the downstream consequences of mitochondrial impairment, such as the depletion of cellular ATP and the initiation of lipid peroxidation, providing a clearer understanding of these specific biological pathways. nih.gov The compound's ability to induce these effects makes it a valuable tool for studying the role of mitochondrial permeability transition in cell injury. nih.govphysiology.org

Applications in In Vitro Cellular System Perturbation Studies

This compound is a potent agent for perturbing cellular systems in vitro, enabling detailed examination of cellular stress responses. nih.gov In studies using freshly isolated rat hepatocytes, exposure to this compound induces concentration- and time-dependent cytotoxicity. nih.gov This allows researchers to precisely control the extent of cellular injury and observe the sequence of events leading to cell death.

The application of this compound in these cellular models has yielded specific insights into its cytotoxic effects. It causes a rapid loss of cellular ATP, depletion of adenine nucleotide pools, and a decrease in reduced glutathione (GSH) and protein thiols. nih.gov Concurrently, there is an accumulation of oxidized glutathione and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov A notable finding from these perturbation studies is the temporal separation of these events: the depletion of ATP occurs rapidly, while the accumulation of MDA, indicating lipid peroxidation, follows at a later stage. nih.gov This temporal difference provides a window into the sequence of pathogenic events, suggesting that mitochondrial dysfunction is an early event that precedes subsequent oxidative damage. nih.gov

Table 1: Effects of this compound on Isolated Rat Hepatocytes

| Parameter Measured | Observed Effect | Significance in Cellular Perturbation | Citation |

|---|---|---|---|

| Cell Viability | Concentration- and time-dependent decrease | Demonstrates cytotoxicity | nih.gov |

| Cellular ATP Levels | Rapid depletion | Indicates early mitochondrial dysfunction and energy crisis | nih.gov |

| Reduced Glutathione (GSH) | Depletion | Shows compromise of cellular antioxidant defenses | nih.gov |

| Malondialdehyde (MDA) | Accumulation after ATP depletion | Marks the onset of lipid peroxidation and oxidative stress | nih.gov |

| Mitochondrial Respiration | Increased state-4, decreased state-3 O₂ consumption | Confirms uncoupling of oxidative phosphorylation | nih.gov |

Contribution to Understanding General Nitrosamine-Induced Cellular Responses

The study of this compound contributes to the broader understanding of the toxicology of N-nitrosamines, a class of compounds known for their potential carcinogenic properties. nih.govmedicinesforeurope.com Research comparing the toxicity of this compound to its parent compound, fenfluramine, has shown that this compound is significantly more toxic. nih.gov This finding highlights the critical role of the nitroso group in mediating the compound's cytotoxic effects, a characteristic feature of the broader nitrosamine class. nih.gov

By elucidating the specific mechanisms of this compound-induced cytotoxicity—namely, the induction of mitochondrial dysfunction and oxidative stress—research provides a model for understanding how other nitrosamines may exert their harmful effects. nih.gov The observed phenomena, such as ATP depletion, glutathione loss, and lipid peroxidation, are common themes in cellular responses to toxic insults from various chemicals. nih.gov Therefore, the detailed mechanistic work on this compound serves as a case study, reinforcing the understanding that mitochondria are key targets for nitrosamine-induced cellular damage. nih.gov This knowledge is valuable in the context of assessing the risks associated with other nitrosamine compounds found in pharmaceuticals and the environment. europa.eu

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Metabolic Pathways and Novel Metabolites

A critical avenue for future research lies in the comprehensive elucidation of N-Nitrosofenfluramine's metabolic pathways. While the metabolism of its parent compound, fenfluramine, is known to produce metabolites such as norfenfluramine, the specific biotransformation of the N-nitroso derivative is less understood. researchgate.net It is hypothesized that cytochrome P450 (CYP) enzymes play a significant role in the metabolism of this compound, potentially leading to the formation of reactive metabolites. nih.govnih.gov The identification of these novel metabolites is crucial, as they may be the primary mediators of the compound's toxicity.

Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize the full spectrum of metabolites produced from this compound in various biological systems. researchgate.netoup.com Investigating the specific CYP isozymes involved, such as CYP2E1 and CYP2A6 which are known to activate other nitrosamines, will provide a more precise understanding of its metabolic activation. nih.gov Furthermore, exploring phase II conjugation reactions, such as glucuronidation, is essential to map the complete detoxification and elimination pathways. squarespace.com

Table 1: Potential Metabolic Pathways for Investigation

| Pathway | Investigational Approach | Potential Outcome |

| Phase I Metabolism | Incubation with human liver microsomes and specific CYP450 enzymes. | Identification of primary oxidative metabolites and the responsible CYP isozymes. |

| Reactive Metabolite Trapping | Use of trapping agents like glutathione (GSH) in in vitro systems. | Detection and characterization of short-lived, electrophilic reactive metabolites. eurofinsdiscovery.comwaters.com |

| Phase II Metabolism | Incubation with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). | Identification of conjugated metabolites, indicating detoxification pathways. |

| In Vivo Metabolite Profiling | Analysis of urine, feces, and plasma from animal models administered this compound. | Comprehensive in vivo metabolite identification and pharmacokinetic analysis. researchgate.net |

Advanced Structural-Mechanistic Correlations for Compound Action

Understanding the precise relationship between the chemical structure of this compound and its mechanism of toxicity is a key area for future research. It has been established that this compound induces cytotoxicity through mitochondrial dysfunction and oxidative stress. nih.govplos.org The compound acts as an uncoupler of oxidative phosphorylation and leads to the depletion of cellular ATP. nih.govplos.org

Future investigations should focus on how the specific structural features of this compound, such as the nitroso group and the trifluoromethylphenyl moiety, contribute to these effects. nih.govfrontiersin.org Advanced computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the toxicity of this compound and related compounds. researchgate.net These studies can help to pinpoint the molecular interactions responsible for mitochondrial targeting and the subsequent induction of the mitochondrial permeability transition, a key event in this compound-induced cell death. researchgate.net

Development of Novel In Vitro and Ex Vivo Research Models

To better predict the human response to this compound and reduce reliance on animal testing, the development and application of novel in vitro and ex vivo models are paramount. Traditional 2D cell cultures often fail to replicate the complex architecture and metabolic functions of the liver. frontiersin.org

Three-dimensional (3D) liver models , such as spheroids and organoids, offer a more physiologically relevant environment. frontiersin.orgnih.govuic.eduresearchgate.net These models can be used to study the long-term effects of this compound exposure and to investigate the interactions between different liver cell types in the toxic response. plos.org For instance, 3D liver spheroids have been shown to be more sensitive in detecting the toxicity of known hepatotoxic compounds compared to 2D cultures. frontiersin.org

Precision-cut liver slices (PCLS) are another promising ex vivo model that preserves the native liver architecture and cell-cell interactions. frontiersin.orgnih.govnih.govresearchgate.net PCLS can be prepared from human liver tissue, providing a direct way to study the metabolism and toxicity of this compound in a human-relevant context. These slices can be maintained in culture for several days, allowing for the investigation of both acute and sub-chronic toxicity. nih.gov

Table 2: Advanced Research Models for this compound Studies

| Model | Key Advantages | Potential Research Application |

| 3D Liver Spheroids/Organoids | More physiologically relevant than 2D cultures; allow for co-culture of different cell types; suitable for long-term studies. frontiersin.orgnih.govresearchgate.net | Investigating chronic toxicity, cell-cell interactions, and metabolic pathways of this compound. |

| Precision-Cut Liver Slices (PCLS) | Preserves native liver architecture and metabolic capacity; can be derived from human tissue. frontiersin.orgnih.govresearchgate.net | Studying species-specific metabolism and toxicity; evaluating potential therapeutic interventions. |

| Liver-on-a-Chip Devices | Microfluidic systems that mimic the liver microenvironment, including blood flow. | Dynamic studies of this compound absorption, metabolism, and toxicity. |

Exploration of Stereoisomer-Specific Research Implications on Biological Systems

A crucial finding in this compound research is the stereospecificity of its toxicity. Studies have shown that the (S)-isomer of this compound is the toxic entity that was identified in contaminated Chinese diet aids which caused severe liver damage. scispace.compharm.or.jp The (R)-isomer was not detected in these toxic products. scispace.com

This finding has significant implications for future research. It is imperative that studies investigating the biological effects of this compound utilize the specific (S)-enantiomer to ensure the relevance of the findings. Future research should focus on a direct comparison of the metabolic and toxicological profiles of the (S)- and (R)-isomers. Understanding why the (S)-isomer is more toxic is a key question that needs to be addressed through detailed mechanistic studies. This could involve investigating differences in their interaction with metabolic enzymes or cellular targets. The importance of stereoselective metabolism in drug safety is a well-established concept and is highly relevant to this compound. news-medical.netmdpi.com

Investigating Environmental Formation Pathways in Controlled Scientific Settings

This compound is formed from the reaction of its parent amine, fenfluramine, with a nitrosating agent, such as nitrite. oup.comresearchgate.net This reaction can occur under specific chemical conditions, including acidic pH. oup.com While the presence of this compound has been identified in adulterated products, the conditions that favor its formation are an important area of study. researchgate.netwiley.comasianpubs.org

Future research in controlled laboratory settings should systematically investigate the kinetics and thermodynamics of this compound formation. This includes studying the reaction between fenfluramine and various nitrosating agents under a range of pH, temperature, and concentration conditions. Such studies will provide a clearer understanding of the potential for this compound to form in different environments, including during the manufacturing or storage of products containing fenfluramine or related compounds if they come into contact with nitrosating agents. asianpubs.org

Q & A

Q. What are the validated analytical methods for detecting N-Nitrosofenfluramine in biological samples, and how should researchers optimize these methods for low-concentration detection?

Methodological Answer: Liquid chromatography (LC) coupled with photodiode array (PDA) or tandem mass spectrometry (UPLC-MS/MS) is widely used for detecting this compound in dietary supplements and biological matrices . Key optimization steps include:

- Column selection : Use reverse-phase C18 columns with sub-2µm particles (e.g., Acquity UPLC BEH C18) for high resolution.

- Ionization parameters : Electrospray ionization (ESI) in positive mode with optimized cone voltage (e.g., 40V) and collision energy (e.g., 23–45 eV) to enhance fragmentation specificity for the molecular ion (m/z 261 → 159.1, 109.0) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference.

Q. How should researchers design in vivo studies to assess this compound-induced hepatotoxicity, and what biomarkers are most relevant?

Methodological Answer:

- Experimental design : Administer this compound orally to rodents (e.g., CD-1 mice) at doses reflecting human exposure (e.g., 10–100 mg/kg/day) over 7–14 days . Include controls for diet and solvent effects.

- Biomarkers : Monitor liver enzymes (ALT, AST, ALP) and histopathological changes (e.g., necrosis, inflammation). Measure oxidative stress markers like glutathione depletion and lipid peroxidation .

- Confounding factors : Account for inter-species metabolic differences by analyzing cytochrome P450 (CYP450) activity, as N-Nitroso compounds often require metabolic activation for toxicity .

Q. What are the synthetic pathways for this compound, and how can researchers ensure purity and structural verification?

Methodological Answer:

- Synthesis : Nitrosate fenfluramine using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl). Monitor reaction pH (1–3) to avoid over-nitrosation .

- Purity verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., FUJIFILM Wako Pure Chemical Corporation, 98% purity) .

- Structural confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve isomer mixtures and confirm the nitroso group (-N=O) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effects on neurotransmitter systems (e.g., serotonin vs. dopamine reuptake)?

Methodological Answer:

- Dose-response analysis : Conduct in vitro assays (e.g., synaptosomal uptake inhibition) across a broad concentration range (nM–µM). For example, this compound shows weak 5HT reuptake inhibition (IC₅₀ >10 µM) but no effect on dopamine or norepinephrine transporters .

- Receptor profiling : Use radioligand binding assays (e.g., ³H-paroxetine for serotonin transporters) to distinguish direct binding from indirect modulation .

- In vivo correlation : Pair autoradiography (e.g., ¹⁴C-labeled this compound) with microdialysis to quantify neurotransmitter release in specific brain regions .

Q. What systematic review strategies are recommended for synthesizing data on this compound’s occurrence in food and pharmaceuticals?

Methodological Answer:

- Literature search : Apply the EFSA’s "snowballing approach" to identify primary studies:

- Search databases (PubMed, Scopus) using terms like "N-Nitroso compounds" + "food" + "occurrence."

- Screen references from key papers (e.g., EFSA’s 2023 Opinion) to expand coverage .

- Data extraction : Tabulate concentrations (µg/kg), sample matrices, and detection limits. Use Cochrane guidelines for bias assessment (e.g., risk of contamination during sample preparation) .

- Meta-analysis : Stratify data by geographic region and processing methods to identify contamination hotspots .

Q. How should researchers validate nitrosamine risk assessments for this compound in compliance with regulatory frameworks like USP <1469> or EMA guidelines?

Methodological Answer:

- Risk assessment steps :

- Identify precursors : Screen for secondary amines (e.g., fenfluramine) and nitrosating agents (e.g., nitrites) in formulations .

- Quantify nitrosation potential : Use forced degradation studies (pH 3–7, 40°C) to simulate shelf-life conditions .

- Analytical validation : Follow USP <1469> for method sensitivity (LOQ ≤30% of acceptable intake) and specificity (no interference from matrix components) .

- Regulatory alignment : Cross-reference limits with SAHPRA and FDA thresholds (e.g., ≤0.03 ppm for potent nitrosamines) and submit batch analysis data to recognized authorities .

Q. What advanced mechanistic models explain this compound’s hepatotoxicity despite its lack of serotonergic activity?

Methodological Answer:

- Metabolic activation hypothesis : Investigate CYP450-mediated bioactivation (e.g., CYP2E1) generating reactive intermediates (e.g., nitrenium ions) that form DNA adducts .

- Mitochondrial dysfunction : Measure ATP depletion and ROS production in hepatocytes using Seahorse assays.

- Transcriptomic profiling : Apply RNA-seq to identify upregulated pathways (e.g., Nrf2/ARE for oxidative stress) in liver tissues post-exposure .

Methodological Guidance

Q. How can researchers design statistically robust studies to address low-dose, long-term effects of this compound?

Recommendations:

- Power analysis : Use historical data (e.g., Satoh et al., 2006) to estimate effect sizes and determine cohort sizes (n ≥8/group for rodents) .

- Longitudinal sampling : Collect serial blood/tissue samples to track biomarker dynamics.

- Positive controls : Include known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity .

Q. What strategies mitigate nitrosamine formation during the synthesis or storage of this compound reference standards?

Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.